molecular formula C14H16N2O4 B1271994 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid CAS No. 394654-07-0

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid

Cat. No. B1271994
M. Wt: 276.29 g/mol
InChI Key: ROCYRFIEWHKAQL-UHFFFAOYSA-N
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Description

The compound 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid, while not directly studied in the provided papers, is structurally related to the compounds that have been analyzed. The related compounds share a common backbone of 4-oxobutanoic acid and are characterized by various substituents that influence their physical, chemical, and biological properties. These compounds have been synthesized and characterized using various analytical techniques, including FT-IR, NMR, and X-ray diffraction, to confirm their structures and study their properties .

Synthesis Analysis

The synthesis of related compounds involves ring-opening reactions and the use of different substituents to achieve the desired chemical structure. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized by reacting itaconic anhydride with 3-aminoacetophenone . The synthesis process is typically followed by purification and characterization to confirm the structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of these compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the unit cell dimensions and the spatial arrangement of atoms within the crystal . The geometrical parameters obtained from these studies are in agreement with those calculated using density functional theory (DFT), which suggests that the theoretical methods are reliable for predicting the structure of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their HOMO and LUMO analysis, which indicates the regions of the molecule that are prone to nucleophilic and electrophilic attacks, respectively . The presence of functional groups such as the acetyl group and the amino group can also influence the reactivity, as seen in the formation of intermolecular hydrogen bonds that link the molecules into chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques such as TGA and DTA, which showed that the compound is stable up to a certain temperature . The optical properties, such as the absorption wavelength, are determined using UV-Vis spectrophotometry, and the presence of functional groups is confirmed by FT-IR spectroscopy . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in the field of optoelectronics .

Scientific Research Applications

Vibrational Analysis and Molecular Structure

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound closely related to the queried chemical, has been synthesized and analyzed for its molecular structure using various methods like FT-IR, NMR, and X-ray diffraction. These studies focus on its vibrational wavenumbers, molecular electrostatic potential, and stability through hyper-conjugative interaction and charge delocalization (Raju et al., 2015).

Crystal Structure and Thermal Analysis

Another related compound, also a derivative of 4-oxobutanoic acid, has been analyzed for its crystal structure and thermal stability. This research employs techniques like single crystal X-ray diffraction and thermal analysis (TGA, DTA) to understand the structural and thermal properties of these molecules (Nayak et al., 2014).

Indole Derivatives Synthesis and Aza-Michael Additions

The synthesis of indole derivatives, with substitutions in various positions, has been explored. These derivatives include a focus on 4-oxobutanoic acid structures and their potential applications in organic chemistry and pharmaceutical research (Berkeš et al., 2007).

Neuropsychotropic Activity

Studies on indole-containing γ-aminobutyric acids, derivatives of 4-oxobutanoic acid, have shown that they possess neuropsychotropic activity. The spectrum of this activity varies depending on the molecular structure of the acid (Berestovitskaya et al., 2018).

Computational and Molecular Docking Studies

Computational methods and molecular docking studies have been conducted on derivatives of 4-oxobutanoic acid. These studies are valuable for understanding their biological activities and potential in pharmacological applications (Vanasundari et al., 2018).

Synthesis and Antitumor Activities

Research into 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives has been conducted to explore their antitumor activities. This includes examining their effects on various cancer cell lines and understanding their mechanisms of action (Yang et al., 2023).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely, depending on their specific structure and the context in which they are used3.


Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is considerable interest in developing new derivatives and investigating their properties1.


Please note that this is a general overview and may not apply directly to “4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid”. For more specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

4-[(1-acetyl-2,3-dihydroindol-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-8-7-10-3-2-4-11(14(10)16)15-12(18)5-6-13(19)20/h2-4H,5-8H2,1H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCYRFIEWHKAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375563
Record name 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid

CAS RN

394654-07-0
Record name 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
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